molecular formula C12H17F3N4 B3006185 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2097863-99-3

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane

Cat. No.: B3006185
CAS No.: 2097863-99-3
M. Wt: 274.291
InChI Key: OZKKAGKIBYXXKC-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a pyrimidine moiety, which is further functionalized with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with appropriate nucleophiles under controlled conditions.

    Diazepane Ring Formation: The diazepane ring is formed by cyclization reactions involving suitable diamines and alkylating agents.

    Coupling of Pyrimidine and Diazepane: The final step involves coupling the pyrimidine moiety with the diazepane ring through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine derivatives.

Scientific Research Applications

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane can be compared with other similar compounds, such as:

    4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the target compound.

    Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine moiety and exhibit similar biological activities, such as neuroprotective and anti-inflammatory properties.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c1-9-16-10(12(13,14)15)8-11(17-9)19-5-3-4-18(2)6-7-19/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKKAGKIBYXXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCN(CC2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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